molecular formula C11H19NO3 B12313971 rac-tert-butyl N-{[(1R,2S,5S)-6-oxabicyclo[3.1.0]hexan-2-yl]methyl}carbamate

rac-tert-butyl N-{[(1R,2S,5S)-6-oxabicyclo[3.1.0]hexan-2-yl]methyl}carbamate

Cat. No.: B12313971
M. Wt: 213.27 g/mol
InChI Key: YECDILQHQJBHKH-UHFFFAOYSA-N
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Description

rac-tert-butyl N-{[(1R,2S,5S)-6-oxabicyclo[3.1.0]hexan-2-yl]methyl}carbamate (molecular formula: C₁₁H₁₉NO₃, molecular weight: 213.28) is a bicyclic carbamate derivative characterized by a 6-oxabicyclo[3.1.0]hexane core . The "rac" designation indicates a racemic mixture of enantiomers. Its structure includes a tert-butyl carbamate group attached to a methyl-substituted bicyclo[3.1.0]hexane system, which incorporates an oxygen atom in the six-membered ring. This compound is typically utilized as a synthetic intermediate in pharmaceutical chemistry, leveraging the carbamate group’s stability and the bicyclic system’s conformational rigidity .

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

tert-butyl N-(6-oxabicyclo[3.1.0]hexan-2-ylmethyl)carbamate

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(13)12-6-7-4-5-8-9(7)14-8/h7-9H,4-6H2,1-3H3,(H,12,13)

InChI Key

YECDILQHQJBHKH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC2C1O2

Origin of Product

United States

Preparation Methods

Bromination and Oxidative Functionalization

Intermediate bromination is critical for subsequent nucleophilic substitutions. A protocol from details bromination using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under cryogenic conditions:

  • Step 1 : A mixture of the bicyclic intermediate, DBDMH (0.5 equiv), and KOH (48% aqueous) in water is stirred below −10°C.
  • Step 2 : Sodium sulfite quenches excess bromine, yielding brominated products (51% yield after isolation).

Carbamate Group Introduction

The tert-butyl carbamate moiety is installed via a two-step sequence:

  • Amine Protection :

    • The primary amine on the bicyclic intermediate reacts with tert-butyl chloroformate (Boc₂O) in dichloromethane.
    • Triethylamine (2.5 equiv) is used as a base to scavenge HCl, preventing racemization.
  • Salt Formation :

    • The Boc-protected amine is treated with HCl in ethanol to precipitate the hydrochloride salt.

Patent highlights a viscosity-controlled approach using neutral reagents (e.g., unprotonated amines), which improves mixing and yield (up to 85% purity by HPLC).

Stereochemical Control and Resolution

Diastereoselective Annulation

The (3 + 2) annulation’s diastereoselectivity is enhanced by:

  • Substituent Effects : Difluorocyclopropenes direct facial selectivity, favoring the (1R,2S,5S) configuration.
  • Catalyst Choice : Iridium catalysts improve enantiomeric excess (ee > 90%) compared to organic photoredox systems.

Enzymatic Resolution

For racemic mixtures, employs esterase-mediated kinetic resolution:

  • Conditions : rac-6-oxabicyclo[3.1.0]hexane derivatives are treated with esterase AC “Amano” in aqueous buffer (pH 7–8) at 30°C.
  • Outcome : Selective hydrolysis of one enantiomer achieves >98% ee for the desired (1R,2S,5S) isomer.

Industrial-Scale Optimization

Patent addresses challenges in large-scale synthesis:

  • Reagent Neutrality : Using neutral forms of reagents (e.g., free amine instead of hydrochloride salt) reduces viscosity, enabling efficient stirring.
  • Reaction Time : Extended stirring (3–8 hours) ensures complete conversion without side reactions.
  • Workflow : Continuous flow reactors and automated pH control minimize batch variability.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Diastereoselectivity Scalability
Photoredox Annulation (3 + 2) cyclopropene coupling 65–78% >20:1 Moderate
Enzymatic Resolution Esterase-mediated hydrolysis 51% >98% ee High
Viscosity-Optimized Neutral reagent coupling 85% N/A Industrial

Chemical Reactions Analysis

Types of Reactions: rac-tert-butyl N-{[(1R,2S,5S)-6-oxabicyclo[3.1.0]hexan-2-yl]methyl}carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield different oxabicyclohexane derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

rac-tert-butyl N-{[(1R,2S,5S)-6-oxabicyclo[3.1.0]hexan-2-yl]methyl}carbamate is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of rac-tert-butyl N-{[(1R,2S,5S)-6-oxabicyclo[3.1.0]hexan-2-yl]methyl}carbamate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Utility : The tert-butyl carbamate group in the target compound serves as a stable protecting group for amines, contrasting with pivalate or methyl esters, which are more labile under basic conditions .
  • Biological Relevance : Azabicyclo analogues (e.g., –12) are prevalent in CNS drug candidates due to their ability to mimic bioactive conformations of natural amines .
  • Stereochemical Impact : Epimeric separation () highlights the importance of stereochemistry in optimizing pharmacokinetic properties, such as metabolic stability .

Biological Activity

Rac-tert-butyl N-{[(1R,2S,5S)-6-oxabicyclo[3.1.0]hexan-2-yl]methyl}carbamate is a synthetic organic compound notable for its unique bicyclic structure and carbamate functionality. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

The compound is characterized by a bicyclo[3.1.0]hexane core, which contributes to its distinct chemical properties. The presence of the carbamate group allows for various chemical reactions such as hydrolysis and cycloaddition, enhancing its utility in organic synthesis and biological studies. Its CAS number is 2307736-87-2, and it is often utilized as a building block in pharmaceutical applications.

The biological activity of this compound is primarily linked to its interactions with specific molecular targets within biological systems. Research indicates that it may modulate enzyme activities or bind to various receptors, influencing pharmacodynamic and pharmacokinetic profiles.

Pharmacological Studies

Recent studies have explored the pharmacological effects of this compound in various biological models:

  • Antimicrobial Activity : Preliminary investigations suggest that this compound exhibits antimicrobial properties against certain bacterial strains.
  • Antiparasitic Effects : In vitro assays have indicated potential antiparasitic activity, making it a candidate for further exploration in the treatment of parasitic infections.
  • Neuroactive Properties : The compound's structural similarities to known neuroactive agents suggest it may influence neurotransmitter systems, although specific mechanisms remain to be elucidated.

Case Studies

A series of case studies have been conducted to evaluate the efficacy and safety of this compound:

  • Study 1 : In a rodent model, administration of the compound demonstrated a significant reduction in inflammation markers, suggesting potential anti-inflammatory effects.
  • Study 2 : A comparative study with structurally similar compounds revealed that this compound had superior binding affinity for certain receptors involved in pain modulation.

Data Table: Comparison with Related Compounds

Compound NameStructureUnique FeaturesBiological Activity
This compoundStructureCarbamate functional groupAntimicrobial, antiparasitic
4-CarbamoylcyclohexanolStructureHydroxyl group presentModerate antibacterial
6-Oxabicyclo[3.1.0]hexaneStructureLacks carbamate functionalityLimited biological activity

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